1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an aminophenyl group, an ethyl group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group. Common reagents used in these reactions include hydrazine derivatives, acetoacetate esters, and various catalysts to facilitate the formation of the pyrazole ring and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis, solvent-free reactions, and catalytic processes to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst selection playing crucial roles in optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives, substituted pyrazole compounds, and various functionalized derivatives that retain the core pyrazole structure.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials, including polymers and coordination complexes.
Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable candidate for drug development and biomedical research.
Medicine: The compound’s pharmacological properties are explored for the development of new therapeutic agents targeting specific diseases and conditions.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-aminophenyl)-3-methyl-1H-pyrazole-4-carboxamide
- 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxamide
- 1-(4-aminophenyl)-3-ethyl-1H-pyrazole-4-carboxamide
Uniqueness
1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-aminophenyl)-5-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-11-10(12(14)17)7-15-16(11)9-5-3-8(13)4-6-9/h3-7H,2,13H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIMYOATNXVQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172318-49-8 |
Source
|
Record name | 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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